molecular formula C9H5FN2OS3 B2918475 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide CAS No. 306980-75-6

4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide

Cat. No. B2918475
M. Wt: 272.33
InChI Key: XFFWXQWKCUHLMQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-amino-3H-1,2,4-dithiazole-5-thiol to form the desired product.

Starting Materials
4-fluorobenzoic acid, thionyl chloride, 3-amino-3H-1,2,4-dithiazole-5-thiol

Reaction
Step 1: React 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride., Step 2: React 4-fluorobenzoyl chloride with 3-amino-3H-1,2,4-dithiazole-5-thiol to form the desired product, 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide.

Mechanism Of Action

The mechanism of action of 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of various cellular processes.

Biochemical And Physiological Effects

Studies have shown that 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. However, further studies are needed to fully understand its effects on the human body.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects on the human body.
In conclusion, 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide is a chemical compound that has shown promising results in various fields of research. Its potential applications in medicinal chemistry, materials science, and catalysis make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, bacterial and viral infections, and neurodegenerative diseases. In materials science, it has been used as a precursor for the synthesis of various organic semiconductors. In catalysis, it has been used as a ligand for the preparation of transition metal complexes.

properties

IUPAC Name

4-fluoro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2OS3/c10-6-3-1-5(2-4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFWXQWKCUHLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=S)SS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide

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